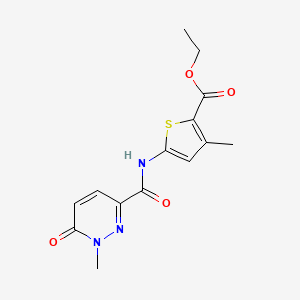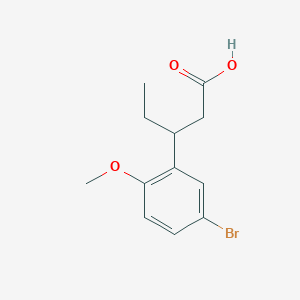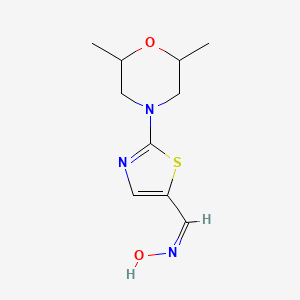
Ethyl 3-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), a thiophene ring, and a pyridazine ring. These functional groups suggest that the compound could have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized via heterocyclization of various substrates . The pyridazine ring could potentially be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the ester group might undergo hydrolysis or transesterification reactions. The thiophene and pyridazine rings could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an ester group could impact its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Evaluation
Novel Heterocycles Synthesis
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was utilized as a building block for the synthesis of new heterocycles, leading to compounds with potent anticancer activity against colon HCT-116 human cancer cell line. This demonstrates the potential for derivatives of the complex thiophene carboxylate structures in cancer research (Abdel-Motaal et al., 2020).
Heterocyclic Compounds with Antimicrobial Activity
The synthesis of novel heterocyclic compounds utilizing thiophene carboxylate derivatives has shown promising results in antimicrobial activities. For instance, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives were synthesized from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, displaying antibacterial and antifungal activities (Faty et al., 2010).
Pyridine-2(1H)-thione Derivatives
The reactivity of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with ethyl 3-oxo-3-phenylpropanoate led to the synthesis of thio-substituted ethyl nicotinate derivatives, demonstrating the versatility of thiophene carboxylate derivatives in synthesizing various heterocyclic compounds with potential antimicrobial activity (Gad-Elkareem et al., 2011).
Antimicrobial Evaluation of Pyrimidine Derivatives
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate was utilized in the synthesis of diverse pyrimidine derivatives, with some showing significant antimicrobial evaluation, highlighting the potential for developing antimicrobial agents from thiophene carboxylate derivatives (Farag et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-methyl-5-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-4-21-14(20)12-8(2)7-10(22-12)15-13(19)9-5-6-11(18)17(3)16-9/h5-7H,4H2,1-3H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOWSAJUPHEJDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C(=O)C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2355939.png)
![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)

![N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2355942.png)





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)

![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)
